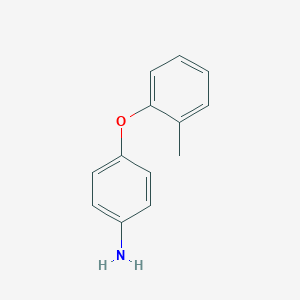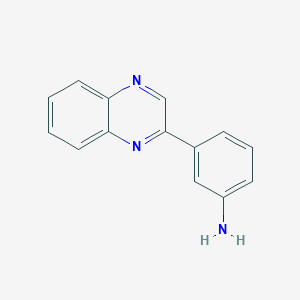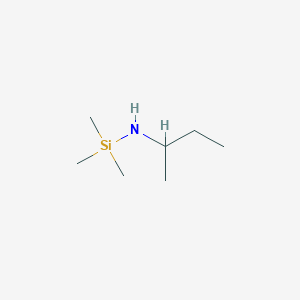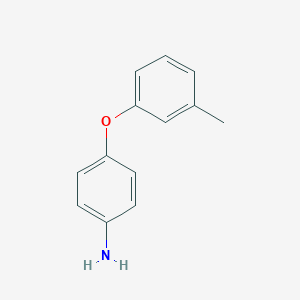![molecular formula C24H18N2O3 B186276 N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide CAS No. 5841-97-4](/img/structure/B186276.png)
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide, also known as DBF, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DBF is a fluorescent dye that has been used in a variety of applications, including cell imaging, protein labeling, and drug discovery. In
Mecanismo De Acción
The mechanism of action of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the binding of the compound to specific biomolecules, such as proteins, nucleic acids, and lipids. This binding results in a change in the fluorescence properties of this compound, allowing researchers to track the location and movement of the labeled biomolecule.
Biochemical and Physiological Effects:
This compound is generally considered to be non-toxic and has not been shown to have any significant physiological effects. However, the compound can bind to specific biomolecules, which could potentially interfere with their normal function. It is important to note that the concentration of this compound used in experiments is typically much lower than the concentration required to produce any significant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is its fluorescent properties, which allow researchers to track the movement and interactions of labeled biomolecules in real-time. The compound is also relatively easy to synthesize and has a high yield. However, this compound does have some limitations. For example, the compound can bind to multiple biomolecules, which can make it difficult to isolate and study a specific target. Additionally, the fluorescent properties of this compound can be affected by factors such as pH and temperature, which can complicate experiments.
Direcciones Futuras
There are several potential future directions for research involving N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide. One area of interest is the development of new labeling techniques that could improve the specificity and sensitivity of this compound labeling. Another area of interest is the use of this compound in live-cell imaging, where the compound could be used to track the movement and interactions of biomolecules in real-time. Additionally, this compound could be used in the development of new drug candidates, where it could be used to identify potential drug targets and screen for potential drug candidates.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been used extensively in cell imaging, protein labeling, and drug discovery. This compound has several advantages, including its fluorescent properties and ease of synthesis, but also has some limitations, such as its potential to bind to multiple biomolecules. There are several potential future directions for research involving this compound, including the development of new labeling techniques and the use of this compound in live-cell imaging and drug discovery.
Métodos De Síntesis
The synthesis of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide involves a multi-step process that begins with the reaction of 2-aminophenol with 2,4-dimethylbenzoyl chloride to form 2-(2,4-dimethylphenyl)-1,3-benzoxazole. This intermediate is then reacted with 2-bromobenzofuran to form this compound. The yield of this compound is typically high, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide has been used extensively in scientific research due to its fluorescent properties. The compound has been used to label proteins and other biomolecules, allowing researchers to track their movement and interactions within cells. This compound has also been used in drug discovery, where it can be used to identify potential drug targets and screen for potential drug candidates.
Propiedades
Número CAS |
5841-97-4 |
|---|---|
Fórmula molecular |
C24H18N2O3 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H18N2O3/c1-14-7-9-18(15(2)11-14)24-26-19-13-17(8-10-21(19)29-24)25-23(27)22-12-16-5-3-4-6-20(16)28-22/h3-13H,1-2H3,(H,25,27) |
Clave InChI |
VCSDIGJEDXOTGD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4)C |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)




![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)




![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)

